molecular formula C9H10N2O2 B1363392 (6-methoxy-1H-benzimidazol-2-yl)methanol CAS No. 20033-99-2

(6-methoxy-1H-benzimidazol-2-yl)methanol

Cat. No. B1363392
CAS RN: 20033-99-2
M. Wt: 178.19 g/mol
InChI Key: VFKGGGIPGOQNRO-UHFFFAOYSA-N
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Description

“(6-methoxy-1H-benzimidazol-2-yl)methanol” is a chemical compound with the empirical formula C9H10N2O2 . It is used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .


Molecular Structure Analysis

The molecule of the title compound is almost planar . The dihedral angle between the 6-methyl-1H-benzimidazole plane and the 2-methoxyphenol plane is 6.9(2)° . An intramolecular O-H⋯N hydrogen bond is present .


Physical And Chemical Properties Analysis

“(6-methoxy-1H-benzimidazol-2-yl)methanol” has a molecular weight of 178.19 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 178.074227566 g/mol .

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives: , including (6-methoxy-1H-benzimidazol-2-yl)methanol, are known for their effectiveness as corrosion inhibitors . They are particularly useful in protecting metals in aggressive corrosive media such as hydrochloric acid, nitric acid, and sulfuric acid. These compounds act as mixed-type inhibitors, with a stronger effect on the cathodic reaction .

Antimicrobial Activity

This compound has shown potential in antimicrobial applications. Benzimidazole derivatives have been found to exhibit antimicrobial activity against various pathogens, including E. coli, K. pneumoniae, and S. aureus. The presence of the methoxy group and the benzimidazole core can contribute to this activity .

Pharmaceutical Research

In pharmaceutical research, (6-methoxy-1H-benzimidazol-2-yl)methanol can be a key intermediate. The benzimidazole moiety is a common feature in many pharmaceutical drugs , such as omeprazole, which is used to treat peptic ulcers .

Organic Synthesis

As a heterocyclic building block , this compound is valuable in organic synthesis. It can be used to construct more complex molecules, particularly those that contain the benzimidazole ring, which is prevalent in many biologically active compounds .

Material Science

In material science, the benzimidazole derivatives are utilized for their binding properties. They can interact with various materials, potentially leading to the development of new composite materials or coatings .

Catalysis

Benzimidazole derivatives, including (6-methoxy-1H-benzimidazol-2-yl)methanol, can serve as catalysts in chemical reactions. They can facilitate reactions by providing a stable environment for the transition state or by stabilizing reactive intermediates .

Enzyme Inhibition

These compounds can also act as enzyme inhibitors . They can bind to the active site of enzymes, preventing the normal substrate from binding, which can be useful in the development of new medications .

Biochemical Research

In biochemical research, (6-methoxy-1H-benzimidazol-2-yl)methanol can be used to study protein interactions and nucleotide analogs . Its structure allows it to mimic certain biological molecules, which can be useful in understanding biological processes .

Safety And Hazards

“(6-methoxy-1H-benzimidazol-2-yl)methanol” is classified as Eye Dam. 1 according to GHS classification . The hazard statements include H318, and the precautionary statements include P280 - P305 + P351 + P338 .

properties

IUPAC Name

(6-methoxy-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKGGGIPGOQNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356126
Record name (6-Methoxy-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methoxy-1H-benzimidazol-2-yl)methanol

CAS RN

20033-99-2
Record name 6-Methoxy-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20033-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20033-99-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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